N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide
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Overview
Description
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide is a complex organic compound that belongs to the class of pyrazole derivatives This compound is characterized by its unique structure, which includes a pyrazole ring substituted with phenyl and dimethoxybenzamide groups
Preparation Methods
The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide typically involves the reaction of 4-aminoantipyrine with benzoylisothiocyanate in an equimolar ratio . The reaction is carried out under controlled conditions, and the product is purified using techniques such as recrystallization or chromatography. Industrial production methods may involve scaling up this synthetic route and optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxybenzamide group can be replaced by other functional groups.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds and bioactive molecules.
Medicine: Due to its biological activities, it is being explored as a potential therapeutic agent for treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to the observed biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation and pain . The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2,4-dimethoxybenzamide can be compared with other pyrazole derivatives, such as:
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)benzenesulfonamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-fluorobenzamide
- N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-{[4-(2-methoxy-5-methylphenyl)-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C20H21N3O4 |
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Molecular Weight |
367.4 g/mol |
IUPAC Name |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C20H21N3O4/c1-13-18(20(25)23(22(13)2)14-8-6-5-7-9-14)21-19(24)16-11-10-15(26-3)12-17(16)27-4/h5-12H,1-4H3,(H,21,24) |
InChI Key |
VJCBLFRZHHXNSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C3=C(C=C(C=C3)OC)OC |
Origin of Product |
United States |
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